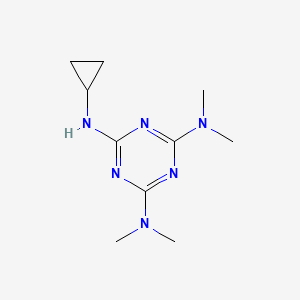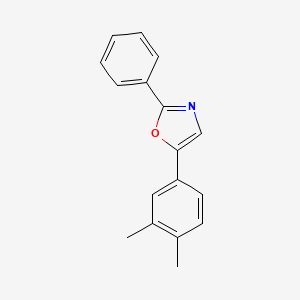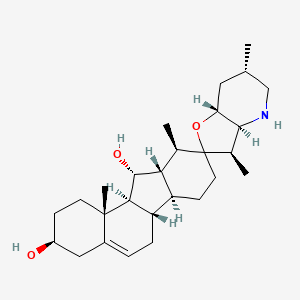
12beta,13alpha-Dihydrojervine-11alpha-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12beta,13alpha-Dihydrojervine-11alpha-ol is a complex organic compound that belongs to the class of steroidal alkaloids. It is characterized by its unique structural features, including multiple hydroxyl groups and a complex ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12beta,13alpha-Dihydrojervine-11alpha-ol typically involves multiple steps, including the formation of the steroidal backbone and the introduction of hydroxyl groups at specific positions. The synthetic routes often require the use of advanced organic synthesis techniques, such as selective oxidation and reduction reactions, as well as the use of protecting groups to control the reactivity of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification to obtain the desired product. This process can be optimized for large-scale production by employing efficient reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
12beta,13alpha-Dihydrojervine-11alpha-ol undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
12beta,13alpha-Dihydrojervine-11alpha-ol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12beta,13alpha-Dihydrojervine-11alpha-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
11-Deoxo-12beta,13alpha-dihydro-11alpha-hydroxyjervine: Shares a similar structural framework but lacks certain functional groups present in 12beta,13alpha-Dihydrojervine-11alpha-ol.
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28: Another triterpenoid with a different ring structure and functional groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its complex ring system, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73825-59-9 |
|---|---|
Molecular Formula |
C27H43NO3 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,10R,10aS,11R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,10,10a,11,11a-dodecahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-diol |
InChI |
InChI=1S/C27H43NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14-16,18-25,28-30H,6-13H2,1-4H3/t14-,15+,16+,18-,19-,20-,21+,22+,23+,24-,25+,26-,27?/m0/s1 |
InChI Key |
SVAVMAWBMZEVEB-QIUZIFNTSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H](C3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5[C@@H]([C@@H]4[C@H]3C)O)C)O)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(C4C3C)O)C)O)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
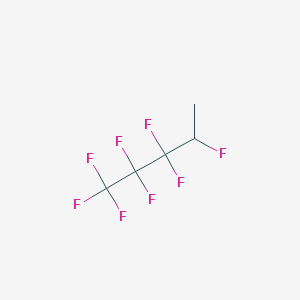
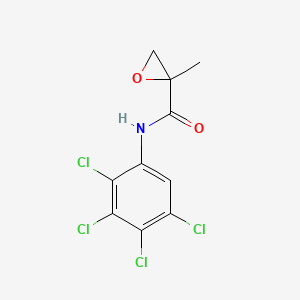
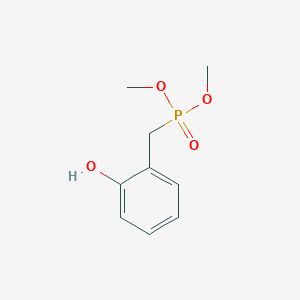
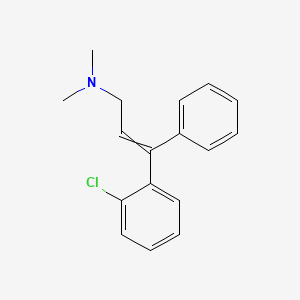

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
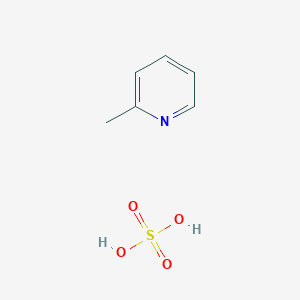

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
